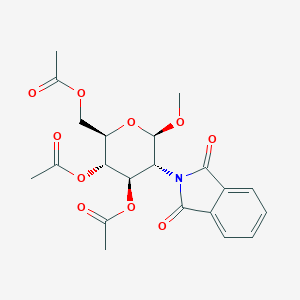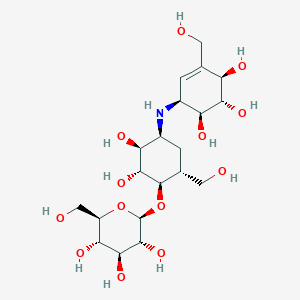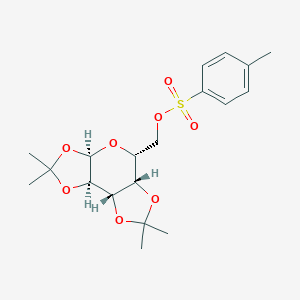
3-Bromopyridine 1-oxide
Descripción general
Descripción
3-Bromopyridine 1-oxide is a compound with the molecular formula C5H4BrNO . It is mainly used as a building block in organic synthesis .
Synthesis Analysis
3-Bromopyridine 1-oxide can be synthesized through a ring cleavage methodology reaction. This involves the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular weight of 3-Bromopyridine 1-oxide is 174.00 g/mol . The InChI key is YUIBFWHMRBJHNV-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Bromopyridine 1-oxide and some of its derivatives react with potassium amide in liquid ammonia by the elimination-addition [SN(EA)] mechanism . The pathway followed depends on the character and the position of the substituent .Physical And Chemical Properties Analysis
3-Bromopyridine 1-oxide has a molecular weight of 174.00 g/mol . It has a computed XLogP3 of 0.4 and a topological polar surface area of 25.5 Ų .Aplicaciones Científicas De Investigación
Synthesis of Bipyridine Derivatives
3-Bromopyridine 1-oxide is used as a starting material or precursor for the synthesis of bipyridine derivatives . Bipyridine and related compounds are valuable substances used in various applications such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The synthesis methods include homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
Pharmacological Applications
The compound is used in the decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides, allowing the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications .
Transition-Metal Catalysis
Bipyridines and their derivatives, which can be synthesized from 3-Bromopyridine 1-oxide, are extensively used as ligands in transition-metal catalysis .
Photosensitizers
Bipyridines and their derivatives are also used as photosensitizers . Photosensitizers are molecules that produce chemical changes upon absorbing light.
Viologens
Viologens are a family of compounds used in a variety of applications, including herbicides, dyes, and materials for energy storage. Bipyridines and their derivatives, which can be synthesized from 3-Bromopyridine 1-oxide, are used in the production of viologens .
Supramolecular Structures
Bipyridines and their derivatives are used in the construction of supramolecular structures . These structures have applications in areas such as nanotechnology, materials science, and molecular biology.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-3-7(8)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIBFWHMRBJHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178755 | |
| Record name | Pyridine, 3-bromo-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyridine 1-oxide | |
CAS RN |
2402-97-3 | |
| Record name | Pyridine, 3-bromo-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-bromo-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-bromo-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromopyridine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Bromopyridine 1-oxide react differently than 3-Bromopyridine in the presence of potassium amide in liquid ammonia?
A: The presence of the N-oxide group significantly influences the reactivity of 3-Bromopyridine 1-oxide. While both compounds can undergo nucleophilic aromatic substitution reactions (SNAr), the N-oxide group in 3-Bromopyridine 1-oxide facilitates an elimination-addition mechanism (SN(EA)) []. This involves the formation of a didehydropyridine intermediate. The exact pathway, whether via a 2,3- or 3,4-didehydropyridine 1-oxide intermediate, depends on the nature and position of any additional substituents on the pyridine ring [, ].
Q2: Can you elaborate on the influence of substituents on the reaction pathway of 3-Bromopyridine 1-oxide with potassium amide in liquid ammonia?
A: Absolutely. Research shows that the presence and position of substituents on the pyridine ring can dictate the preferred reaction pathway. For instance, while 3-Bromopyridine 1-oxide reacts via a 2,3-didehydropyridine 1-oxide intermediate, the introduction of a methyl group at the 6-position leads to a mixture of products arising from both 2,3- and 3,4-didehydropyridine 1-oxide intermediates []. This suggests that the methyl group alters the electron density distribution within the ring, influencing the accessibility of different reaction pathways. Conversely, a 6-ethoxy substituent does not appear to have the same effect, highlighting the specificity of substituent effects on reactivity [].
Q3: What happens when 3-Bromopyridine 1-oxide reacts with sulfuryl chloride?
A: Heating 3-Bromopyridine 1-oxide hydrochloride with sulfuryl chloride at 120°C results in the formation of a mixture of chlorinated products. The major product is 3-Bromo-4-chloropyridine, with 3-Bromo-2-chloropyridine and a small amount of 3-Bromo-6-chloropyridine also formed []. This reaction highlights the potential for further functionalization of the pyridine ring using 3-Bromopyridine 1-oxide as a starting material.
Q4: Has the crystal structure of 3-Bromopyridine 1-oxide been determined?
A: Yes, the crystal structure of 3-Bromopyridine 1-oxide has been determined by X-ray crystallography []. The asymmetric unit contains two molecules related by a pseudo-inversion center, and the molecules arrange themselves in a herringbone pattern within the crystal lattice. Interestingly, there are no classical hydrogen bonds or π-π interactions observed in the crystal structure []. Instead, the bromine atoms of neighboring molecules are oriented towards each other with a Br⋯Br intermolecular distance of 4.0408(16) Å [], suggesting potential halogen bonding interactions.
Q5: Can 3-Bromopyridine 1-oxide be utilized as a building block in supramolecular chemistry?
A: While not directly addressed in the provided research, the use of 3-Bromopyridine 1-oxide as a building block in metal-organic frameworks (MOFs) has been explored []. Specifically, it can act as a ligand, coordinating to metal ions via its N-oxide oxygen atom []. This coordination ability, coupled with the potential for further functionalization at the bromine atom, makes it a promising candidate for constructing diverse MOF structures.
Q6: Are there computational studies on 3-Bromopyridine 1-oxide and its derivatives?
A: While the provided research does not delve deep into detailed computational studies, there is evidence of computational methods being employed to understand the interactions of 3-Bromopyridine 1-oxide. For example, one study used quantum chemistry methods, specifically Quantum Theory of Atoms in Molecules (QTAIM) and Atoms in Molecules (AIM) theory, to characterize the halogen bonding interactions observed in co-crystals of 3-Bromopyridine 1-oxide with thiourea []. This demonstrates the applicability of computational approaches to gain further insights into the reactivity and intermolecular interactions of 3-Bromopyridine 1-oxide and its derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)




